molecular formula C19H19FN4O B2737210 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole CAS No. 868212-48-0

5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole

Cat. No. B2737210
CAS RN: 868212-48-0
M. Wt: 338.386
InChI Key: LHAPNBLEUPOTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole” is a heterocyclic compound. It belongs to the class of 1,3,4-oxadiazoles, which are known for their broad range of chemical and biological properties . The compound contains a fluorophenyl group attached to a piperazine ring, which is further linked to a 1,3,4-oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring, a piperazine ring, and a fluorophenyl group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for certain biological activities .

Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis and characterization of novel carbazole derivatives, including compounds related to "5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole", has been conducted. These compounds were synthesized starting with carbazole, leading to a variety of derivatives. Spectral studies (UV, FT-IR, 1H-NMR, MS) and elemental analysis were used for characterization. The research focused on evaluating their antibacterial, antifungal, and anticancer activities, with some derivatives showing significant biological activities (Sharma, Kumar, & Pathak, 2014).

Biological Evaluation

  • Microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, along with 1,3,4-oxadiazole derivatives, was investigated for antimicrobial, antilipase, and antiurease activities. Some compounds displayed moderate to good antimicrobial activities against various test microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

  • Research on "1,3,4-Oxadiazole N-Mannich Bases" covered the synthesis, antimicrobial, and anti-proliferative activities of these compounds. The study found that certain derivatives showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria, along with anti-proliferative activity against various cancer cell lines (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

  • Another study synthesized a series of piperazine-azole-fluoroquinolone hybrids, evaluating their antimicrobial activity and DNA gyrase inhibition potential. The hybrids exhibited good antimicrobial activity and significant DNA gyrase inhibition, highlighting their potential as therapeutic agents (Mermer, Faiz, Demirbaş, Demirbas, Alagumuthu, & Arumugam, 2019).

Antitumor and Antimicrobial Activities

  • Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives, including 3-phenylpiperazinyl-1-trans-propenes, were reported. These compounds demonstrated cytotoxic activity against several tumor cell lines and showed potent antitumor activity in vivo, highlighting their potential for cancer therapy (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).

properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-16-6-8-17(9-7-16)24-12-10-23(11-13-24)14-18-21-22-19(25-18)15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAPNBLEUPOTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.